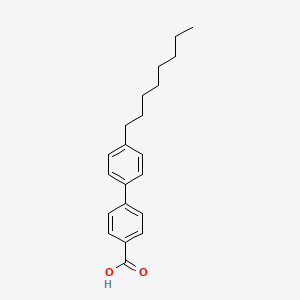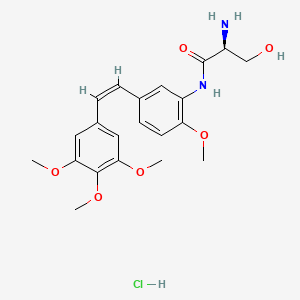![molecular formula C35H32N2O7 B1665450 17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione CAS No. 925438-34-2](/img/structure/B1665450.png)
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione
Descripción general
Descripción
ACP-0052, also known as SL-052 and ACP-SL-052, is a hypocrellin-based photosensitizer potentially for the treatment of prostate cancer.
Aplicaciones Científicas De Investigación
Chemical Reactions and Properties
The compound , a complex quinoxaline derivative, has been studied in various chemical contexts. For example, Shindo, Ishikawa, and Nozoe (1989) explored the formation and properties of cyclohepta[b]quinoxalines, which are structurally related to the compound of interest. They found that these compounds can undergo various reactions, such as reversible cation formation, dimerization, and reactions with methyl fluorosulfate, highlighting the versatility and reactivity of this class of compounds (Shindo, Ishikawa, & Nozoe, 1989).
Ukhin et al. (2019) studied the condensation of triketone oximes with o-phenylenediamine, leading to the formation of compounds including quinoxalines. This research sheds light on the potential synthetic pathways and chemical behavior of quinoxaline derivatives (Ukhin et al., 2019).
Biological and Pharmacological Interactions
Significant research has been conducted on the biological and pharmacological interactions of quinoxaline derivatives. For instance, Sun et al. (1996) explored chiral 1,4-dihydro-6,7-quinoxaline-2,3-diones as receptor agonists and antagonists, revealing important insights into the neurochemical interactions of these compounds. Their research indicates potential applications in neuroscience and pharmacology (Sun et al., 1996).
Structural and Crystallographic Studies
Structural and crystallographic studies of related compounds provide valuable insights into the physical and chemical properties of quinoxaline derivatives. Englich and Krasnoff (2013) examined the structure of a complex molecule similar in structure to the compound , contributing to the understanding of molecular configurations and interactions (Englich & Krasnoff, 2013).
Chai et al. (2012) studied the pseudoaglycone of Spinosyn A, a molecule with structural similarities to quinoxaline derivatives. Their work provides a basis for understanding the 3D structure and potential chemical reactivity of such compounds (Chai et al., 2012).
Propiedades
IUPAC Name |
21-acetyl-24-hydroxy-4,23,28-trimethoxy-20-methyl-9,16-diazaoctacyclo[16.13.0.02,7.03,29.08,17.010,15.022,31.025,30]hentriaconta-1(18),2(7),3(29),4,8(17),19,22(31),23,25(30),27-decaene-6,26-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N2O7/c1-13-10-15-23-28-24(33-32(15)36-16-8-6-7-9-17(16)37-33)18(39)11-20(42-3)26(28)27-21(43-4)12-19(40)25-30(27)29(23)31(22(13)14(2)38)35(44-5)34(25)41/h10-12,16-17,22,36-37,41H,6-9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSDCXVHKKRVTFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C4=C(C1C(=O)C)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C7=C2NC8CCCCC8N7)C(=CC5=O)OC)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
592.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-acetyl-2-hydroxy-1,5,6-trimethoxy-16-methyl-9a,10,11,12,13,13a,14,17-octahydro-3H-cyclohepta[12,1]peryleno[2,3-b]quinoxaline-3,8(9H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



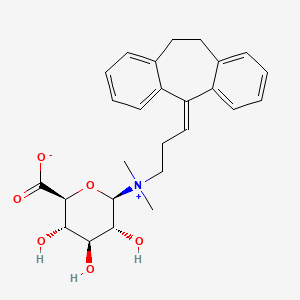
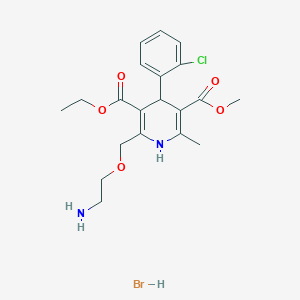
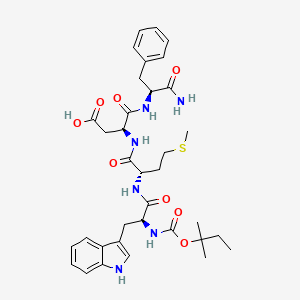
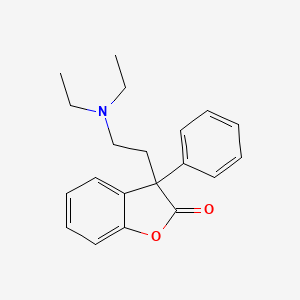
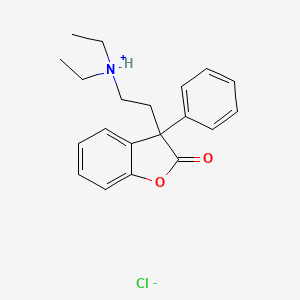
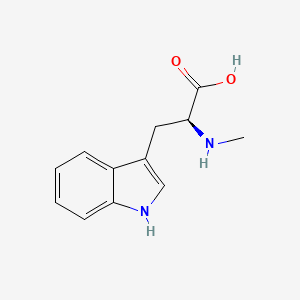
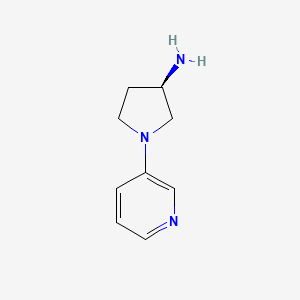
![Benzoic acid, 4-[4-(2-butoxyethoxy)-5-methyl-2-thiazolyl]-2-fluoro-](/img/structure/B1665382.png)
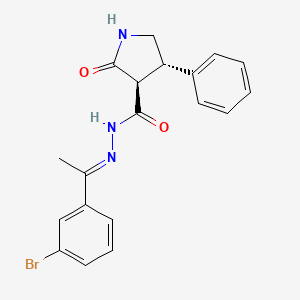
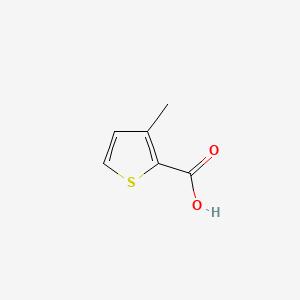
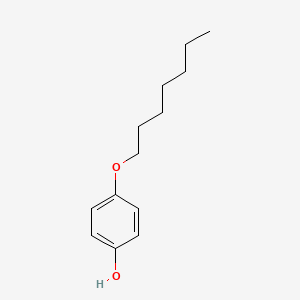
![N-[2-[(2E)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide](/img/structure/B1665388.png)
